molecular formula C15H16N2O3S B5847480 N'-[2-(2,4-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide

N'-[2-(2,4-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide

Cat. No.: B5847480
M. Wt: 304.4 g/mol
InChI Key: HWEXCHIMBJAENN-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide is a chemical compound with the molecular formula C19H21N3O3S

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-5-6-12(11(2)8-10)20-9-14(18)16-17-15(19)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEXCHIMBJAENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide typically involves the condensation of 2,4-dimethylphenoxyacetic acid with thiophene-2-carbohydrazide. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents used in the synthesis include phosphorus pentasulfide (P4S10) and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2,4-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

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